molecular formula C12H10Cl2N2O2 B261839 2-(3,4-dichlorophenyl)-N-(5-methylisoxazol-3-yl)acetamide

2-(3,4-dichlorophenyl)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No. B261839
M. Wt: 285.12 g/mol
InChI Key: KUFJISVQZFPCDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dichlorophenyl)-N-(5-methylisoxazol-3-yl)acetamide, commonly known as DCMIX, is a chemical compound that has been extensively researched for its potential applications in the field of medicine. DCMIX belongs to the class of compounds known as isoxazoles, which are known to exhibit a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of DCMIX is not yet fully understood. However, it is believed to exert its biological effects by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. For example, DCMIX has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This inhibition leads to DNA damage and ultimately cell death.
Biochemical and physiological effects:
DCMIX has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the growth of various bacterial and fungal strains, including those that are resistant to conventional antibiotics. DCMIX has also been shown to inhibit the replication of certain viruses, including the herpes simplex virus. In addition, DCMIX has been shown to have potential anticancer activity, making it a promising candidate for the development of new cancer therapies.

Advantages and Limitations for Lab Experiments

One of the main advantages of DCMIX is its broad spectrum of biological activity. This makes it a useful compound for the study of various cellular processes and for the development of new therapies. However, one of the limitations of DCMIX is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are many potential future directions for the study of DCMIX. One area of research could be the development of new cancer therapies based on the anticancer activity of DCMIX. Another area of research could be the development of new antibiotics and antiviral agents based on the antibacterial and antiviral properties of DCMIX. Additionally, further studies could be conducted to elucidate the exact mechanism of action of DCMIX and to identify potential drug targets for this compound.

Synthesis Methods

DCMIX can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 3,4-dichloroaniline with 5-methylisoxazole-3-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then treated with acetic anhydride to yield DCMIX.

Scientific Research Applications

DCMIX has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit a wide range of biological activities, including antibacterial, antifungal, and antiviral properties. DCMIX has also been shown to have potential anticancer activity, making it a promising candidate for the development of new cancer therapies.

properties

Product Name

2-(3,4-dichlorophenyl)-N-(5-methylisoxazol-3-yl)acetamide

Molecular Formula

C12H10Cl2N2O2

Molecular Weight

285.12 g/mol

IUPAC Name

2-(3,4-dichlorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide

InChI

InChI=1S/C12H10Cl2N2O2/c1-7-4-11(16-18-7)15-12(17)6-8-2-3-9(13)10(14)5-8/h2-5H,6H2,1H3,(H,15,16,17)

InChI Key

KUFJISVQZFPCDS-UHFFFAOYSA-N

SMILES

CC1=CC(=NO1)NC(=O)CC2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

CC1=CC(=NO1)NC(=O)CC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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